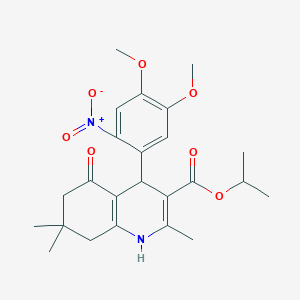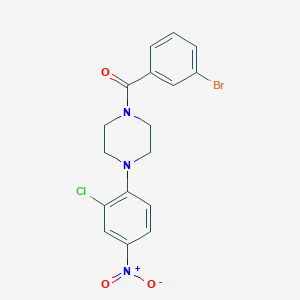
1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups attached to a phenyl ring, along with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Bromination and chlorination are performed using bromine and chlorine gas or their respective halogenating agents.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the phenyl ring.
Coupling Reaction: The final step involves coupling the substituted phenyl rings through a carbonyl linkage, typically using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Amines: From the reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in medicinal chemistry for designing drugs that target central nervous system receptors.
Medicine
Pharmacologically, compounds with similar structures are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of functional groups can influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise functional group placement.
作用機序
The mechanism of action of 1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological macromolecules, influencing their activity. The piperazine ring can mimic natural neurotransmitters, potentially modulating receptor activity.
類似化合物との比較
Similar Compounds
(3-Bromo-phenyl)-[4-(2-chloro-phenyl)-piperazin-1-yl]-methanone: Lacks the nitro group, which may reduce its reactivity in redox reactions.
(3-Chloro-phenyl)-[4-(2-bromo-4-nitro-phenyl)-piperazin-1-yl]-methanone: Similar structure but with different halogen placements, affecting its chemical behavior and biological activity.
(3-Nitro-phenyl)-[4-(2-chloro-4-bromo-phenyl)-piperazin-1-yl]-methanone: Contains both nitro and halogen groups but in different positions, influencing its overall properties.
Uniqueness
The unique combination of bromine, chlorine, and nitro groups in 1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE provides a distinct set of chemical and biological properties. This specific arrangement allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C17H15BrClN3O3 |
|---|---|
分子量 |
424.7g/mol |
IUPAC名 |
(3-bromophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-3-1-2-12(10-13)17(23)21-8-6-20(7-9-21)16-5-4-14(22(24)25)11-15(16)19/h1-5,10-11H,6-9H2 |
InChIキー |
SZCWCXRKYQDQEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=CC=C3)Br |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


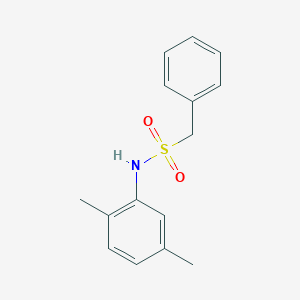
![3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)acrylamide](/img/structure/B405060.png)
![Ethyl 2-[(4-bromobenzoyl)amino]-4-methyl-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B405062.png)
![4-chloro-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B405063.png)
![4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B405071.png)
![8-bromo-1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405072.png)
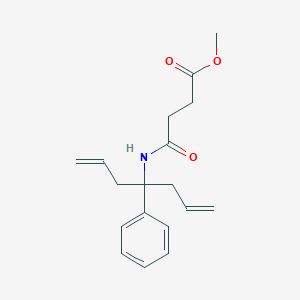
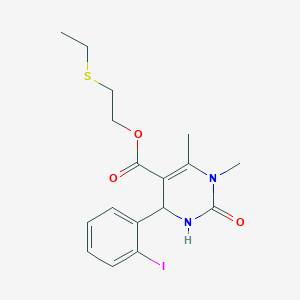
![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B405075.png)
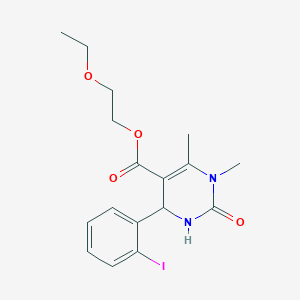
![12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405077.png)
